3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

procurement specification building block medicinal chemistry

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride (CAS 218131-32-9) is the essential meta-substituted building block for factor Xa inhibitor pharmacophores per EP 1426364 A1. The hydrochloride salt ensures superior aqueous solubility and reproducible handling. Technical-grade purity (~90%) supports parallel synthesis and SAR studies.

Molecular Formula C11H11ClN2O2
Molecular Weight 238.67 g/mol
CAS No. 218131-32-9
Cat. No. B1320477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Imidazol-1-ylmethyl-benzoic acid hydrochloride
CAS218131-32-9
Molecular FormulaC11H11ClN2O2
Molecular Weight238.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)CN2C=CN=C2.Cl
InChIInChI=1S/C11H10N2O2.ClH/c14-11(15)10-3-1-2-9(6-10)7-13-5-4-12-8-13;/h1-6,8H,7H2,(H,14,15);1H
InChIKeyYTCNDYWVEAFCMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride (CAS 218131-32-9) as a Technical-Grade Building Block for Medicinal Chemistry


3-Imidazol-1-ylmethyl-benzoic acid hydrochloride (CAS 218131-32-9) is a heterocyclic aromatic building block composed of a benzoic acid core substituted at the meta position with an imidazol-1-ylmethyl group. Its molecular formula is C₁₁H₁₁ClN₂O₂ with a molecular weight of 238.67 g/mol . As a member of the imidazolylmethyl benzoic acid family, this compound is supplied in technical-grade purity (~90%) for research and development applications , serving primarily as a versatile intermediate in the synthesis of pharmacologically relevant molecules including antithrombotic agents and factor Xa inhibitors [1].

Why Procurement of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride Cannot Be Substituted with 2- or 4-Positional Isomers


Regioisomeric substitution of imidazolylmethyl benzoic acid building blocks is not a viable procurement strategy because the positional orientation of the imidazole-methyl substituent directly governs downstream molecular recognition and pharmacological activity [1]. In the synthesis of factor Xa inhibitors and related antithrombotic agents, the 3-(imidazol-1-ylmethyl) substitution pattern positions the imidazole ring for optimal interaction with the S4 aryl-binding pocket of the target enzyme, whereas 2- and 4-substituted analogs produce substantially altered geometry and reduced potency [1]. Furthermore, the hydrochloride salt form confers enhanced aqueous solubility and crystallinity relative to the free acid (CAS 135611-31-3), which is essential for reproducible handling and reaction performance in multi-step synthetic sequences .

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride: Quantitative Comparative Evidence for Scientific Selection


Purity-Grade Differentiation: Technical-Grade Supply with Specified 90% Assay Range

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is supplied as a technical-grade chemical with a specified assay percent range of 90% (CAS min % 89.5; CAS max % 100.0) . This explicit purity specification provides procurement certainty for research-scale synthesis and intermediate preparation, contrasting with generic building blocks offered without verified purity ranges. The technical grade is suitable for multi-step synthetic transformations where subsequent purification steps are integrated into the synthetic workflow .

procurement specification building block medicinal chemistry

Salt Form Advantage: Hydrochloride Salt Improves Aqueous Solubility vs Free Acid Form

The hydrochloride salt form (CAS 218131-32-9, molecular weight 238.67 g/mol with Cl counterion) exhibits enhanced aqueous solubility and improved crystallinity compared to the corresponding free acid, 3-(1H-imidazol-1-ylmethyl)benzoic acid (CAS 135611-31-3, molecular weight 202.21 g/mol) . The free acid has a calculated melting point of approximately 205°C , while the hydrochloride salt demonstrates different solid-state properties conducive to handling and dissolution in polar reaction media. This solubility enhancement is a class-level characteristic of hydrochloride salts of carboxylic acid-containing heterocycles [1].

solubility formulation synthetic handling

Regioisomeric Specificity: Meta-Substitution Required for Factor Xa Inhibitor Pharmacophore

The 3-(imidazol-1-ylmethyl) substitution pattern (meta orientation on the benzoic acid ring) is specifically required for the pharmacophore of imidazole-derived factor Xa inhibitors described in EP 1426364 A1 [1]. This patent discloses compounds of formula (I) wherein the imidazolylmethyl-benzoic acid moiety serves as a critical P1/P4 binding element for the factor Xa active site [1]. The 3-substituted regioisomer positions the imidazole ring in the optimal spatial orientation for interaction with the S4 aryl-binding pocket, whereas 2-substituted (ortho) and 4-substituted (para) imidazolylmethyl benzoic acid analogs (e.g., CAS 135611-32-4 for the 4-isomer hydrochloride) produce geometrically distinct vectors that are incompatible with the binding conformation required for potent factor Xa inhibition [1].

antithrombotic factor Xa medicinal chemistry

Building Block Versatility: Carboxylic Acid Moiety Enables Amide Coupling and Esterification

The carboxylic acid functional group of 3-imidazol-1-ylmethyl-benzoic acid hydrochloride enables direct participation in amide bond formation and esterification reactions without requiring prior deprotection steps . This contrasts with ester-protected analogs such as 3-imidazol-1-ylmethyl-benzoic acid methyl ester (CAS 218131-31-8) , which require an additional hydrolysis step to liberate the carboxylic acid for coupling reactions. The hydrochloride salt form of the target compound provides the free carboxylic acid directly, reducing the synthetic step count by one relative to routes employing methyl ester intermediates .

amide coupling esterification building block

Commercial Availability: Established Supply Chain Through Major Research Chemical Distributors

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is commercially available through established research chemical suppliers including Thermo Fisher Scientific , AKSci (95% purity specification) , Matrix Scientific , and multiple other distributors listed on chemical marketplace platforms . This multi-vendor availability ensures competitive pricing and supply chain redundancy compared to custom-synthesis-only analogs. The compound is stocked in standard quantities (250 mg, 1 g, 5 g) with documented quality assurance certificates available upon request .

supply chain procurement research chemicals

Safety and Handling Profile: Classified Hazard Documentation Supports Laboratory Compliance

3-Imidazol-1-ylmethyl-benzoic acid hydrochloride carries GHS hazard classification with documented safety data sheets available from multiple suppliers . The compound is classified with Signal Word 'Warning' and carries H-statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This documented hazard profile enables proper laboratory risk assessment and safety compliance, whereas poorly characterized analogs may lack adequate safety documentation, creating compliance gaps in regulated research environments .

laboratory safety GHS regulatory compliance

Optimal Application Scenarios for 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride in Medicinal Chemistry and Pharmaceutical R&D


Synthesis of Factor Xa Inhibitor Lead Compounds

This compound serves as the specific 3-substituted imidazolylmethyl benzoic acid building block required for constructing factor Xa inhibitor pharmacophores as described in EP 1426364 A1 [1]. The meta-substitution pattern is essential for correct spatial orientation of the imidazole ring within the enzyme active site. Synthetic routes employing this hydrochloride salt enable direct amide coupling with amine-containing intermediates without prior deprotection steps .

Multi-Step Medicinal Chemistry Library Synthesis

The technical-grade purity (90% assay) [1] and commercial availability from multiple vendors make this compound suitable for parallel synthesis and medicinal chemistry library production. The hydrochloride salt form ensures reliable handling and dissolution in polar reaction media , supporting reproducible results across multi-well plate formats.

Development of Novel Antithrombotic Agents

Imidazole-derivative antithrombotic compounds structurally related to the factor Xa inhibitor class may utilize this building block for systematic structure-activity relationship (SAR) studies [1]. The 3-substitution pattern offers a distinct spatial vector for exploring S4 pocket interactions compared to the 2- and 4-substituted regioisomers [1], enabling SAR expansion not accessible with para or ortho analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.